molecular formula C18H17NO5S2 B2439818 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 946285-50-3

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2439818
CAS No.: 946285-50-3
M. Wt: 391.46
InChI Key: BOXCWWZBQWWXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be studied further for use in various fields such as medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzenesulfonyl chloride and 2-thiophen-2-yl ethylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.

    Furan derivatives: Compounds such as furan-2-carboxamide and furan-2-sulfonamide are structurally related.

Uniqueness

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to its combination of sulfonyl, thiophene, and furan moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-23-13-6-8-14(9-7-13)26(21,22)17(16-5-3-11-25-16)12-19-18(20)15-4-2-10-24-15/h2-11,17H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXCWWZBQWWXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.